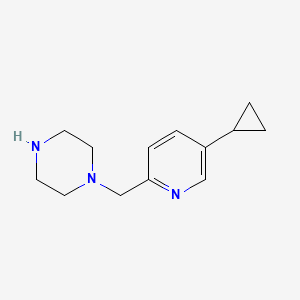
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine” is a chemical compound with the molecular formula C13H19N3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine” is 217.316. The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Numerous methods have been reported for the synthesis of substituted piperazines .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The molecule “1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine” falls under this category. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Antimicrobial Polymers
Piperazine-based antimicrobial polymers are a promising field of research . The piperazine molecule is of pharmaceutical importance and can be used in the development of antimicrobial polymers . These polymers can help reduce the lethality rate caused by pathogenic microbes in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
Drug Discovery
The piperazine molecule has been classified as a privileged structural motif in drug discovery . It is a six-membered heterocyclic compound with the chemical formula C4H10N2 and is also called hexahydropyrazine . Molecules obtained by modifying the piperazine moiety have been used in the treatment of various diseases, including intestinal infections .
Antibiotics
Piperazine was majorly found in the second generation antibiotic drugs and was extended up to sixth generation antibiotics . Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
Anticancer, Antimicrobial, Antipsychotics, and Antidepressants
Numerous researchers have synthesized piperazine and substituted piperazine molecules, which were important pharmacophores found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .
Adjusting Physico-Chemical Properties of Macromolecules
Small-molecule drugs containing the piperazine moiety have substitutes on either both or single nitrogen atoms and are predominantly used as a linker for different molecules/macromolecules to adjust the physico-chemical properties of a macromolecule .
Eigenschaften
IUPAC Name |
1-[(5-cyclopropylpyridin-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-11(1)12-3-4-13(15-9-12)10-16-7-5-14-6-8-16/h3-4,9,11,14H,1-2,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQHSVOCWHRXAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)CN3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744459 |
Source


|
| Record name | 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211592-05-0 |
Source


|
| Record name | 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



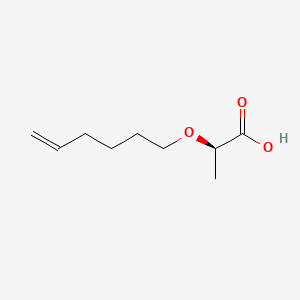

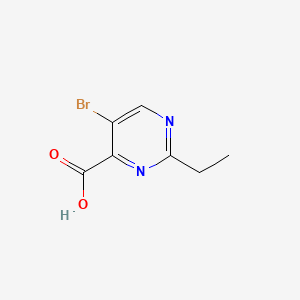
![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)
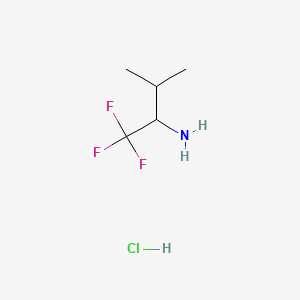
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)
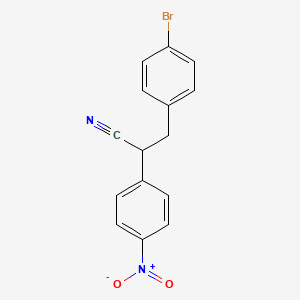
![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)
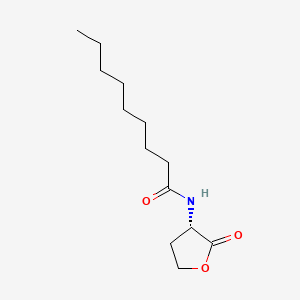
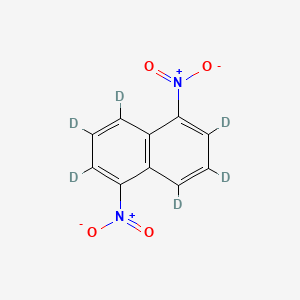
![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)
